Hydroxy Tyrosol 4-Sulfate Sodium Salt
Description
Hydroxy Tyrosol 4-Sulfate Sodium Salt (CAS 1817821-22-9) is a sulfated derivative of hydroxytyrosol, a natural phenolic compound abundant in olives and olive oil. Its molecular formula is C₈H₉O₆S·Na, with a molecular weight of 256.208 g/mol . The compound features a sulfonate group at the 4-position of the phenolic ring, enhancing its water solubility compared to its parent molecule. Key structural attributes include:
Properties
CAS No. |
1817821-22-9 |
|---|---|
Molecular Formula |
C₈H₉NaO₆S |
Molecular Weight |
256.21 |
Synonyms |
4-(2-Hydroxyethyl)-1,2-benzenediol 1-(Hydrogen Sulfate) Sodium Salt; |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxy Tyrosol vs. Tyrosol Derivatives
- Tyrosol (CAS 501-94-0): A simpler phenolic compound (C₈H₁₀O₂, MW 138.16) found in olives. Unlike its sulfated counterpart, tyrosol lacks the sulfonate group, resulting in lower water solubility. It exhibits antioxidant activity but is less stable in physiological environments .
- Hydroxy Tyrosol 4-Sulfate Sodium Salt : Sulfation improves solubility and bioavailability, making it more suitable for in vivo studies. Its antioxidant capacity is comparable to tyrosol but with enhanced pharmacokinetic properties .
4-Hydroxybutyric Acid Sodium Salt (CAS 502-85-2)
- Molecular Formula : C₄H₇O₃Na (MW 126.09).
- Key Differences: A short-chain fatty acid derivative, lacking phenolic rings. Used in industrial and biomedical applications (e.g., synthesis of GHB analogs).
4-Hydroxy Triamterene Sulfate Sodium Salt
- Molecular Formula : C₁₃H₁₁N₇O₄S·Na (MW 384.33).
- Key Differences : A sulfated diuretic agent derived from triamterene. While both compounds are sodium salts, their applications diverge: Triamterene targets renal electrolyte transport, whereas Hydroxy Tyrosol 4-Sulfate focuses on oxidative stress modulation .
4-Hydroxy Propofol Sulfate Sodium Salt (CAS N/A)
- Molecular Formula : C₁₂H₁₇NaO₅S (MW 296.32).
- Key Differences : A sulfated metabolite of the anesthetic propofol. Its sulfation enhances urinary excretion, similar to Hydroxy Tyrosol 4-Sulfate’s metabolic pathway. However, its primary role is in pharmacokinetic studies rather than antioxidant research .
Q & A
Q. How can researchers validate the specificity of molecular targets (e.g., COX-2 inhibition) in complex biological systems?
- Methodological Answer : Use CRISPR/Cas9 knockout models to confirm target engagement. Combine thermal shift assays (CETSA) with proteomic profiling. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
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